N-Benzyl-N-isopropyl-N'-methyl-cyclohexane-1,4-diamine
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Overview
Description
N-Benzyl-N-isopropyl-N’-methyl-cyclohexane-1,4-diamine is an organic compound with the molecular formula C17H28N2. It is a diamine derivative, characterized by the presence of benzyl, isopropyl, and methyl groups attached to a cyclohexane ring. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-isopropyl-N’-methyl-cyclohexane-1,4-diamine typically involves the reaction of cyclohexane-1,4-diamine with benzyl chloride, isopropyl chloride, and methyl iodide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of N-Benzyl-N-isopropyl-N’-methyl-cyclohexane-1,4-diamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-isopropyl-N’-methyl-cyclohexane-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl, isopropyl, or methyl groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Amine oxides, nitroso compounds
Reduction: Secondary or tertiary amines
Substitution: Various substituted cyclohexane derivatives
Scientific Research Applications
N-Benzyl-N-isopropyl-N’-methyl-cyclohexane-1,4-diamine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in biochemical studies.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of N-Benzyl-N-isopropyl-N’-methyl-cyclohexane-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-N-isopropyl-cyclohexane-1,4-diamine
- N-Benzyl-N-methyl-cyclohexane-1,4-diamine
- N-Isopropyl-N’-methyl-cyclohexane-1,4-diamine
Uniqueness
N-Benzyl-N-isopropyl-N’-methyl-cyclohexane-1,4-diamine is unique due to the presence of all three substituents (benzyl, isopropyl, and methyl) on the cyclohexane ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications. The presence of multiple functional groups allows for diverse chemical reactivity and potential for modification, enhancing its utility in research and industrial processes.
Properties
IUPAC Name |
4-N-benzyl-1-N-methyl-4-N-propan-2-ylcyclohexane-1,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2/c1-14(2)19(13-15-7-5-4-6-8-15)17-11-9-16(18-3)10-12-17/h4-8,14,16-18H,9-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWAXMQYBHXRNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C2CCC(CC2)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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